molecular formula C10H18N4O2 B11737341 tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11737341
M. Wt: 226.28 g/mol
InChI Key: NDXIDVRSQSKIFL-UHFFFAOYSA-N
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Description

吡唑环的电子特性与分子设计

吡唑环作为含两个相邻氮原子的芳香杂环,其电子分布特性决定了独特的反应活性。4-氨基取代基在3号位的引入(如目标化合物)显著改变了环的电子云密度分布,通过X射线晶体学分析显示,氨基的孤对电子与吡唑环形成共轭体系,导致C3位亲电反应活性增强。这种电子特性使其在过渡金属催化反应中表现出优异的配位能力,特别是在钯催化的Suzuki偶联反应中,该结构可作为有效的导向基团

分子动力学模拟表明,1-乙基取代基的引入通过空间位阻效应稳定了吡唑环的平面构型。如表1所示,比较不同N-取代基对环平面性的影响时,乙基取代相比甲基或丙基显示出更优的构象稳定性(RMSD值降低12-18%)

表1. N-取代基对吡唑环构象稳定性的影响

取代基类型 平均RMSD (Å) 扭转角波动范围 (°)
甲基 0.35 ±8.2
乙基 0.29 ±6.5
丙基 0.33 ±7.8

氨基甲酸酯官能团的保护机制

目标化合物中的tert-丁氧羰基(Boc)保护基通过氨基甲酸酯键与吡唑环连接。该保护基的引入使氨基在酸性条件下的稳定性显著提高,实验数据显示,在pH=2的盐酸溶液中,Boc保护氨基的半衰期较未保护氨基延长约40倍。其保护机理涉及Boc酸酐与氨基的亲核取代反应,反应过程中释放的CO₂驱动反应完全进行(转化率>98%)

值得注意的是,该化合物的4-氨基在脱保护后可作为后续功能化修饰的关键位点。如图1所示,在TFA/CH₂Cl₂体系中,Boc基团通过质子化-裂解机制被选择性去除,生成高活性的游离氨基中间体,为引入磺酰基、酰基等官能团奠定基础。这种特性使其在多步合成中展现出独特的应用价值。

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-ethylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H18N4O2/c1-5-14-6-7(11)8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15)

InChI Key

NDXIDVRSQSKIFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Alkylation of 4-Amino-1H-pyrazole

The synthesis begins with the alkylation of 4-amino-1H-pyrazole using ethylating agents such as ethyl iodide or ethyl bromide. This step introduces the 1-ethyl substituent, yielding 4-amino-1-ethyl-1H-pyrazole. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with a base like potassium carbonate to deprotonate the pyrazole nitrogen.

Carbamoylation with tert-Butyl Chloroformate

The alkylated intermediate is subsequently treated with Boc-Cl in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to install the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine. This step is carried out at 0–25°C in anhydrous tetrahydrofuran (THF) or dichloromethane to minimize side reactions.

Example Procedure:

  • Reactants : 4-Amino-1-ethyl-1H-pyrazole (1.0 equiv), Boc-Cl (1.2 equiv), triethylamine (3.0 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Dropwise addition of Boc-Cl at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, washed with aqueous sodium bicarbonate, and purified via column chromatography.

Optimized Large-Scale Synthesis Using Continuous Flow Reactors

Recent advancements have introduced continuous flow reactors to enhance the efficiency and scalability of the carbamoylation step. This method improves heat transfer and reduces reaction times compared to batch processes.

Key Advantages of Flow Chemistry

  • Temperature Control : Precise temperature modulation minimizes decomposition of heat-sensitive intermediates.

  • Reduced Solvent Usage : Higher reagent concentrations are achievable, lowering environmental impact.

  • Scalability : Suitable for gram-to-kilogram production without compromising yield or purity.

Optimized Parameters:

ParameterValue
Residence Time10–15 minutes
Temperature25–30°C
SolventTHF/water (9:1 v/v)
Yield85–90%

Alternative Routes: Protection-Deprotection Strategies

Patent literature describes alternative pathways involving temporary amino protection to improve regioselectivity during functionalization. For instance, the amino group may first be protected with a tert-butoxycarbonyl (Boc) group before introducing the ethyl substituent.

Sequential Protection and Alkylation

  • Protection : 4-Amino-1H-pyrazole is treated with Boc-Cl to form tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate.

  • Alkylation : The protected pyrazole undergoes ethylation using ethyl iodide in the presence of silver(I) oxide as a mild base.

  • Deprotection : The Boc group is removed under acidic conditions (e.g., HCl in dioxane), followed by re-protection if required.

Comparison of Routes:

MethodYield (%)Purity (%)Scalability
Conventional7598Moderate
Flow Reactor8899High
Protection-Deprot7097Low

Analytical Characterization and Quality Control

Critical quality attributes of this compound are verified using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • NMR (¹H, 400 MHz, CDCl₃) : δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 4.02 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.21 (s, 2H, NH₂), 7.35 (s, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z calculated for C₁₀H₁₈N₄O₂ [M+H]⁺: 227.1506, found: 227.1509.

Chromatographic Purity

  • HPLC (C18 column) : >98% purity (acetonitrile/water gradient, 0.1% formic acid).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N-alkylation at the 3-position of the pyrazole ring.

  • Solution : Use of bulky bases (e.g., DBU) to favor N1-ethylation over N3-ethylation.

Boc Group Hydrolysis

  • Issue : Premature cleavage of the Boc group under basic conditions.

  • Solution : Strict control of reaction pH (neutral to slightly acidic) and avoidance of prolonged storage in polar protic solvents.

Industrial Applications and Process Validation

The compound’s synthesis has been validated under Good Manufacturing Practice (GMP) guidelines for pharmaceutical intermediates. Key process validation parameters include:

  • Critical Process Parameters (CPPs) : Temperature, stoichiometry, mixing speed.

  • Critical Quality Attributes (CQAs) : Purity, residual solvent levels, particle size distribution .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

Tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a compound belonging to the class of carbamates, characterized by its unique pyrazole structure. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. Its molecular formula is C10H18N4O2C_{10}H_{18}N_{4}O_{2}, and it exhibits biological activity that may be harnessed for therapeutic purposes.

Medicinal Chemistry Applications

The medicinal potential of this compound stems from its structural features that allow for interaction with biological targets. Key areas of research include:

Anti-Cancer Properties

Compounds with similar pyrazole structures have been investigated for their ability to inhibit specific enzymes and receptors associated with cancer progression. Notably, some derivatives have shown efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. Studies indicate that these compounds can disrupt signaling pathways crucial for tumor growth and survival, making them candidates for further development as anti-cancer agents.

Enzyme Inhibition

Research has focused on the inhibitory effects of this compound on various kinases involved in cell signaling. Preliminary findings suggest that this compound may modulate immune responses and inhibit tumor growth through interactions with specific kinases.

Drug Development

The compound's unique combination of functional groups allows for modifications that can enhance its pharmacological properties. Synthesis methods yielding high purity are essential for biological testing, which is critical for evaluating its therapeutic potential .

Agricultural Applications

Beyond medicinal uses, this compound has been explored in agricultural chemistry.

Pesticide and Herbicide Potential

Due to its biological activity against pests, this compound has been investigated for use as a pesticide or herbicide. Its effectiveness against certain agricultural pests highlights its potential utility in crop protection strategies.

Case Studies

Several case studies illustrate the compound's applications:

Case Study: Anti-Cancer Activity

Research published in peer-reviewed journals has documented the anti-cancer efficacy of pyrazole derivatives similar to this compound, demonstrating their ability to inhibit tumor cell proliferation in vitro and in vivo models .

Case Study: Agricultural Efficacy

Field studies have shown that compounds derived from pyrazole structures exhibit significant activity against common agricultural pests, suggesting a viable alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in the parent compound provides moderate steric bulk compared to larger substituents like isopropyl or phenyl, which may hinder reactivity but improve target selectivity .
  • Physical Properties : Hydrophilic groups (e.g., hydroxyethyl in ) lower melting points, whereas aromatic substituents (e.g., phenyl) increase crystallinity.

Analog-Specific Approaches

  • Trifluoromethyl-containing analogs : Require halogenated precursors and Pd-catalyzed cross-coupling for trifluoromethyl incorporation .
  • Heterocyclic hybrids: Suzuki-Miyaura reactions link pyrazole cores to furan or pyridine rings, as seen in chromenone derivatives .

Yield Variability : Yields range from 34% (kinase inhibitor intermediates ) to 83% (phenyl-substituted derivatives ), influenced by steric hindrance and reaction scalability.

Kinase Inhibition

  • The parent compound’s ethyl group balances solubility and binding affinity, making it a versatile scaffold for kinase inhibitors (e.g., PCTAIRE1 kinase ).
  • Trifluoromethyl analogs : Exhibit enhanced potency due to increased electronegativity and metabolic stability .

Antiproliferative Activity

  • Hydroxyethyl derivatives : Show moderate activity against cancer cell lines, likely due to improved membrane permeability .
  • Chlorophenyl-substituted analogs : Demonstrate higher cytotoxicity, attributed to hydrophobic interactions with cellular targets .

Stability and Reactivity

  • Boc Group Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., HCl/dioxane ), enabling controlled deprotection.
  • Pyrazole Ring Reactivity: Amino groups at C4 participate in nucleophilic substitutions, while C5 modifications (e.g., trifluoromethyl) resist oxidation .

Biological Activity

tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry, primarily due to its unique pyrazole structure and potential biological activities. The compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C${10}$H${16}$N${4}$O${2}$. The structure includes a tert-butyl group, an amino substituent, and a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research has shown that compounds with similar structures to this compound exhibit various biological activities including:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have demonstrated efficacy against various cancer types such as lung, breast, and colorectal cancers. Specifically, research indicates that certain pyrazole derivatives can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer .

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Pyrazole derivatives are often explored for their ability to inhibit specific enzymes involved in disease pathways. For example, studies suggest that this compound may interact with kinases involved in cell signaling pathways, potentially leading to effects on tumor growth and immune modulation .

The mechanisms through which this compound exerts its biological effects include:

Enzyme Binding

The compound may bind to the active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways relevant to cancer progression or inflammation .

Structural Activity Relationships

Studies have indicated that modifications in the structure of pyrazole derivatives can significantly affect their biological activity. For instance, the presence of different substituents on the pyrazole ring can enhance or reduce potency against specific targets .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameAnticancer ActivityEnzyme InhibitionAntimicrobial Activity
This compoundModeratePotentialLimited
tert-butyl N-[4-(aminomethyl)phenyl]carbamateHighSignificantModerate
tert-butyl N-[4-(aminomethyl)benzyl]carbamateModerateLowHigh

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their anticancer properties. One notable study synthesized a series of 1H-pyrazole analogs and tested them against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity .

Additionally, another study explored the interactions of similar compounds with kinases involved in signaling pathways critical to cancer progression. The findings suggested that these interactions could lead to effective therapeutic strategies against resistant cancer types .

Q & A

Q. What are the common synthetic routes for tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazole intermediates. Key steps include:

  • Amination and Protection: Reacting 4-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) under inert atmosphere (N₂) in dichloromethane (DCM) at low temperatures (-78°C) to introduce the tert-butyl carbamate group .
  • Purification: Column chromatography using ethyl acetate/hexane mixtures to isolate the product . Variations may involve hydrazine derivatives for pyrazole ring formation, as seen in analogous compounds .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: Characterization employs:

  • Spectroscopy: ¹H NMR (e.g., δ 1.53 ppm for tert-butyl protons) and ¹³C NMR to confirm substituents .
  • Mass Spectrometry (MS): ESI+ or EI-MS to verify molecular weight (e.g., m/z 255.74 for related tert-butyl carbamates) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content are compared to theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at room temperature in airtight containers, protected from moisture and direct sunlight. Stability is maintained under neutral pH, but degradation may occur with strong acids/bases or oxidizing agents .

Q. What safety precautions are required during handling?

Methodological Answer: Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes. Avoid inhalation of dust/vapors; respiratory protection (N95 masks) is advised for prolonged use .

Advanced Research Questions

Q. How can coupling reactions for synthesizing derivatives be optimized?

Methodological Answer: Catalytic systems like CuI/Pd(PPh₃)₂Cl₂ in THF with DIEA as a base enhance Sonogashira or Suzuki couplings. For example, 3,3-diethoxyprop-1-yne reactions require 12-hour stirring at 80°C for optimal yields . Monitor progress via TLC and adjust catalyst loading (0.1–1 mol%) to minimize side products .

Q. How do computational methods aid in designing derivatives with improved bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. ICReDD’s reaction path search tools integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for functionalizing the pyrazole core .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

  • Steric Effects: Compare tert-butyl carbamates with benzyl or methyl analogs to assess bulkiness impact on target binding .
  • Functional Groups: Test derivatives with hydroxyl or fluorophenyl substituents for anti-inflammatory activity modulation . Use statistical models (e.g., multivariate regression) to correlate structural features with bioassay results .

Q. What strategies mitigate purification challenges during scale-up?

Methodological Answer:

  • Solvent Selection: Use EtOAc/hexane gradients for column chromatography to separate polar byproducts .
  • Crystallization: Optimize solvent mixtures (e.g., DCM/hexane) to improve crystal yield and purity .

Q. How to investigate the carbamate group’s reactivity under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffers (pH 5–9) at 37°C and monitor degradation via HPLC. Boc groups are stable at neutral pH but hydrolyze under acidic/basic conditions .
  • Enzymatic Stability: Test susceptibility to esterases using in vitro assays with liver microsomes .

Q. What experimental designs validate the compound’s mechanism of action in anti-inflammatory studies?

Methodological Answer:

  • Target Engagement: Use surface plasmon resonance (SPR) or ITC to measure binding affinity to COX-2 or NF-κB .
  • Cellular Assays: Evaluate IL-6/TNF-α suppression in macrophage models (e.g., RAW 264.7 cells) with dose-response curves (1–100 µM) .

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